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Abstract

SCR-1481B1, also known as Metatinib anhydrous, is a potent, orally bioavailable small
molecule inhibitor targeting the receptor tyrosine kinases c-Met (hepatocyte growth factor
receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By dual-
targeting these key oncogenic pathways, SCR-1481B1 demonstrates significant potential in the
treatment of a range of solid tumors. This document provides a comprehensive overview of the
chemical structure, mechanism of action, available preclinical and clinical data, and relevant
experimental protocols for SCR-1481B1.

Chemical Structure and Properties

SCR-1481B1 is a complex heterocyclic molecule. Its chemical properties are summarized in
the table below.
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Property Value

Synonyms Metatinib anhydrous, c-Met inhibitor 2
CAS Number 1174161-86-4

Molecular Formula Cs2H40CIF2N6O13P

Molecular Weight 821.12 g/mol

Appearance Solid

Solubility Soluble in DMSO

A 2D representation of the chemical structure of SCR-1481B1 is shown in Figure 1.

l#.Chemical Structure of SCR-1481B1

Figure 1: Chemical Structure of SCR-1481B1 (Metatinib anhydrous).

Mechanism of Action

SCR-1481B1 exerts its anti-tumor activity by simultaneously inhibiting the signaling pathways
driven by c-Met and VEGFRZ2.[1] Both of these receptor tyrosine kinases play crucial roles in
tumor growth, proliferation, survival, angiogenesis, and metastasis.

c-Met Inhibition

The c-Met receptor, upon binding to its ligand, Hepatocyte Growth Factor (HGF), activates
downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and STAT pathways.
These pathways are integral to cell growth, survival, and motility. Aberrant c-Met signaling is
implicated in the development and progression of numerous cancers. SCR-1481B1
competitively binds to the ATP-binding pocket of the c-Met kinase domain, preventing its
autophosphorylation and subsequent activation of downstream effectors.

VEGFR2 Inhibition

VEGFR2 is the primary mediator of the pro-angiogenic effects of VEGF-A. The binding of
VEGF-A to VEGFR2 stimulates the proliferation and migration of endothelial cells, leading to
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the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By
inhibiting VEGFR2, SCR-1481B1 disrupts this critical process of tumor angiogenesis.

Signaling Pathways

The dual inhibitory action of SCR-1481B1 on c-Met and VEGFR2 pathways is depicted in the
following diagrams.
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Caption: SCR-1481B1 inhibits c-Met and VEGFR2 signaling.

Quantitative Data
Clinical Trial Data (Phase I)

A Phase | clinical trial of Metatinib tromethamine tablets was conducted in patients with
advanced refractory solid tumors. The study evaluated the safety, efficacy, and
pharmacokinetics of the drug.[2][3]

Table 1: Efficacy of Metatinib in Advanced Solid Tumors (Phase 1)[2][3]

Endpoint Value
Objective Response Rate (ORR) 11.1%
Disease Control Rate (DCR) 61.1%
Median Progression-Free Survival (PFS) 2.75 months

Table 2: Common Treatment-Related Adverse Events (TRAES) (Phase 1)[2][3]

Adverse Event Frequency
Skin Toxicity 50%
Diarrhea 33.3%

Liver Dysfunction 27.8%

Experimental Protocols
Phase | Clinical Trial Protocol

The following provides a summary of the methodology used in the Phase I clinical trial of
Metatinib.[2][3][4]
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Caption: Phase I Clinical Trial Workflow for Metatinib.
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Detailed Methodology:

» Study Design: A standard 3+3 dose-escalation design was employed to determine the
maximum tolerated dose (MTD).[4]

o Patient Population: Eligible patients had advanced solid tumors that were refractory to
standard therapies.[2][3]

» Dosing Regimen: Patients received a single oral dose of metatinib on day 1, followed by a 2-
day washout period. Subsequently, they received once-daily oral doses for 25 consecutive
days (days 4-28).[4]

o Dose Levels: The study started at a dose of 25 mg/day and escalated to 800 mg/day.[4]

e Primary Endpoints: The primary endpoints were the determination of the MTD and
assessment of the safety profile of metatinib.[2][3]

e Secondary Endpoints: Secondary endpoints included evaluation of the pharmacokinetic (PK)
profile and preliminary assessment of anti-tumor efficacy.[2][3]

o Efficacy Evaluation: Tumor response was assessed according to RECIST criteria.[5]

Conclusion

SCR-1481B1 (Metatinib anhydrous) is a promising dual inhibitor of c-Met and VEGFR2 with
demonstrated anti-tumor activity in a Phase | clinical trial. Its mechanism of action, targeting
two critical pathways in cancer progression, suggests its potential for broad applicability in
oncology. Further clinical investigation is warranted to fully elucidate its therapeutic potential in
various cancer types. This technical guide provides a foundational understanding of SCR-
1481B1 for researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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